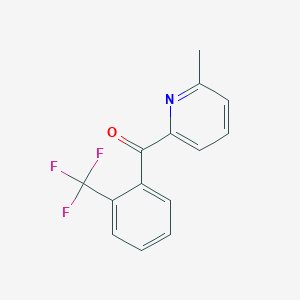

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-5-4-8-12(18-9)13(19)10-6-2-3-7-11(10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJZHTPIRUFRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401193044 | |

| Record name | (6-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-88-5 | |

| Record name | (6-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Preparation Method

The typical laboratory preparation involves the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 6-methylpyridine in anhydrous solvent | Room temperature, inert atmosphere | Prevent moisture exposure |

| 2 | Add triethylamine to neutralize HCl formed | Stoichiometric amount | Base scavenges HCl byproduct |

| 3 | Slowly add 2-trifluoromethylbenzoyl chloride dropwise | 0–5°C initially, then room temperature | Controls reaction rate, minimizes side reactions |

| 4 | Stir reaction mixture for several hours | Typically 4–6 hours | Ensures complete conversion |

| 5 | Work-up and purification | Recrystallization or column chromatography | Removes impurities and unreacted materials |

This method yields the compound with high purity suitable for research purposes. The key to success is maintaining anhydrous conditions and controlling the addition rate of the acyl chloride to avoid side reactions such as hydrolysis or over-acylation.

Industrial Production Methods

Scaling up the synthesis of 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine for industrial production requires optimization of reaction parameters and purification techniques to maximize yield and purity while minimizing cost and environmental impact.

Industrial Process Highlights:

- Continuous Flow Reactors: These reactors provide precise control over reaction time, temperature, and mixing, enhancing reaction efficiency and reproducibility.

- Automated Systems: Automation reduces human error and improves safety when handling reactive acyl chlorides.

- Purification: High-performance liquid chromatography (HPLC) or advanced recrystallization techniques ensure product purity meets industrial standards.

- Environmental Controls: Use of closed systems and solvent recovery minimizes emissions and waste.

The industrial process mirrors the laboratory synthesis but incorporates process intensification and quality control measures to meet large-scale demands.

Reaction Mechanism and Selectivity Considerations

The acylation reaction involves the electrophilic attack of the acyl chloride on the nucleophilic sites of 6-methylpyridine. The presence of the trifluoromethyl group on the benzoyl chloride enhances the electrophilicity of the acyl chloride, facilitating the reaction.

- Use of triethylamine or similar bases neutralizes HCl, preventing side reactions.

- Low temperature during addition controls reaction kinetics.

- Anhydrous conditions prevent hydrolysis of acyl chloride, which would reduce yield.

Summary Table of Preparation Methods

| Preparation Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Reactants | 6-methylpyridine, 2-trifluoromethylbenzoyl chloride | Same as lab scale |

| Catalyst/Base | Triethylamine | Triethylamine or other bases, automated dosing |

| Solvent | Anhydrous dichloromethane or similar | Anhydrous solvents with solvent recovery systems |

| Reaction Conditions | 0–5°C addition, then room temperature | Controlled temperature, continuous flow |

| Purification | Recrystallization, column chromatography | HPLC, recrystallization, solvent recovery |

| Scale | Gram to kilogram scale | Multi-kilogram to ton scale |

| Yield | High, depending on control of moisture and addition rate | Optimized for maximum yield and purity |

| Environmental Considerations | Standard lab waste handling | Closed systems, solvent recycling, emission controls |

Research Findings and Optimization

Research into the preparation of this compound emphasizes:

- Effect of Base: Triethylamine is preferred due to its efficiency in scavenging HCl without interfering with the reaction.

- Solvent Choice: Anhydrous dichloromethane or similar solvents provide good solubility and reaction rates.

- Temperature Control: Critical during acyl chloride addition to prevent side reactions.

- Purification: Use of chromatographic techniques ensures removal of unreacted starting materials and byproducts.

No significant alternative synthetic routes have been reported that improve upon the acylation method in terms of yield or environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Intermediate

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance the biological activity of derived compounds.

- Synthesis of COX-2 Inhibitors : One notable application is its use in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. These compounds are significant due to their analgesic and anti-inflammatory properties. The synthesis typically involves multi-step processes where 6-methylpyridine derivatives are reacted with various functional groups to yield active pharmaceutical ingredients (APIs) .

- Trifluoromethyl Group : The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in therapeutic applications. This is particularly relevant in drug design, where fluorinated compounds often exhibit improved pharmacokinetic properties .

Therapeutic Potential

Research indicates that this compound derivatives may have potential therapeutic applications beyond COX-2 inhibition.

- NaV1.8 Inhibition : Some pyridine carboxamide compounds related to this structure have been identified as inhibitors of NaV1.8 channels, which are implicated in pain signaling pathways. This suggests that derivatives of this compound could be explored for pain management therapies .

- Anticancer Activity : Preliminary studies have suggested that certain modifications to this compound may exhibit anticancer properties, making it a candidate for further investigation in oncology .

Drug Development Insights

The development of drugs containing the trifluoromethyl group has been a growing trend due to their unique chemical properties.

- FDA-Approved Drugs : A review of FDA-approved drugs containing trifluoromethyl groups highlights their increasing importance in modern pharmacology. Compounds like Ubrogepant and Alpelisib utilize similar structural motifs to enhance efficacy and safety profiles .

- Case Studies : Several case studies document the successful integration of this compound into drug formulations, demonstrating its versatility as a building block for complex molecules with desired biological activities.

Data Table: Comparison of Applications

| Application Type | Description | Examples |

|---|---|---|

| Pharmaceutical Intermediate | Used in synthesis of APIs | COX-2 inhibitors |

| Therapeutic Potential | Potential for pain management and anticancer activity | NaV1.8 inhibitors, anticancer derivatives |

| Drug Development | Integral part of fluorinated drug design | Ubrogepant, Alpelisib |

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

- Imidazole Hybrids : Compounds like 6-methyl-2-(4-methoxyphenylimidazole)[1,2-α]pyridine exhibit superior corrosion inhibition due to favorable electronic parameters (Table 2) .

- Adamantyl Derivatives: The bulky adamantyl group in 6-methyl-2-[(adamantyl)amino]pyridine enhances steric effects, modulating cytokine production .

Electronic Properties

Table 2: Electronic Parameters of Selected Compounds

Analysis:

- The 4-methoxyphenylimidazole derivative exhibits the smallest HOMO-LUMO gap (4.214 eV) and lowest electronegativity (2.107 eV) , enabling efficient electron donation to metal surfaces, a critical feature for corrosion inhibition .

- Compared to bulk iron (electronegativity ≈7.0 eV), the lower electronegativity of these compounds supports electron transfer, enhancing their reactivity .

Biological Activity

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a benzoyl moiety, has been studied for its interactions with various biological targets, including enzymes and receptors. The following sections will explore the synthesis, biological evaluation, mechanisms of action, and case studies related to this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may act as an inhibitor for certain enzymes or receptors involved in critical biological pathways. For instance, its structural similarity to known inhibitors suggests that it could modulate signaling pathways associated with cancer cell proliferation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays conducted on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell growth. A notable study reported an IC50 value of approximately 10 µM against HeLa cells, indicating potent cytotoxic effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. The inhibition profile indicates that it may selectively target PDE4, which is implicated in inflammation and cancer progression.

Case Studies

-

Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry evaluated the effects of various pyridine derivatives on prostate cancer cells. The results showed that this compound significantly inhibited the androgen receptor activity, leading to reduced prostate-specific antigen (PSA) levels in treated cells . -

Mechanistic Insights :

Another investigation focused on the mechanistic aspects of this compound's action. It was found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress leading to apoptosis in cancer cells .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | HeLa Cells | 10 | Induction of apoptosis |

| Enzyme Inhibition | PDE4 | Not specified | Selective inhibition |

| Androgen Receptor Modulation | Prostate Cancer Cells (LNCaP) | 5 | Decreased PSA levels |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-methyl-2-(2-trifluoromethylbenzoyl)pyridine, and how can reaction conditions be optimized?

- Methodology : Key steps include introducing trifluoromethyl and benzoyl groups onto a pyridine ring. A common approach involves coupling 2-halo-6-methylpyridine derivatives with trifluoromethylbenzoyl precursors via cross-coupling reactions (e.g., Negishi or Suzuki coupling). Fluorination of intermediates using agents like KF in DMSO is critical for regioselectivity .

- Optimization : Catalyst choice (e.g., Ni or Pd complexes), solvent polarity, and temperature control (60–100°C) significantly impact yield. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Techniques : Nuclear Magnetic Resonance (NMR) for confirming substituent positions (e.g., -NMR: δ 2.5 ppm for methyl groups; -NMR for trifluoromethyl). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1680 cm) .

Q. How should stability and storage conditions be managed to preserve compound integrity?

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light. Stability tests via HPLC every 3–6 months are advised .

Advanced Research Questions

Q. How can operant conditioning paradigms be designed to evaluate the compound’s effects on nicotine addiction models?

- Experimental Design :

- Use fixed-ratio (FR) schedules (e.g., FR3: 3 lever presses per reward) to assess nicotine self-administration in rodents.

- Control groups: Saline vs. nicotine-treated cohorts to isolate pharmacological effects.

- Measure lever-press frequency, latency, and extinction rates. Statistical analysis via repeated-measures ANOVA accounts for within-subject variability .

Q. What strategies address contradictory data on dose-dependent effects, particularly when statistical significance is marginal?

- Approach :

- Increase sample size (n ≥ 10 per group) to reduce Type II errors.

- Use post hoc tests (e.g., Tukey’s HSD) to identify specific dose effects.

- Validate findings with complementary assays (e.g., electrophysiology for receptor activity) .

Q. What mechanisms explain the compound’s modulation of glutamatergic signaling in neurotoxicity models?

- Pathways :

- Antagonism of mGluR5 receptors reduces Ca influx, attenuating NMDA receptor-mediated excitotoxicity.

- Synergistic effects with NMDA antagonists (e.g., MK-801) provide partial neuroprotection (50% reduction in toxicity) .

Q. How can in vitro binding assays be optimized to quantify affinity for mGluR5 receptors?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.